molecular formula C17H19F3N2O4S2 B12198783 N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

Cat. No.: B12198783
M. Wt: 436.5 g/mol
InChI Key: MGTNOYDBZMEPFS-UHFFFAOYSA-N
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Description

N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazol ring system with a sulfone group (5,5-dioxido), a 4-(trifluoromethoxy)phenyl substituent, and a 2,2-dimethylpropanamide moiety. The sulfone group enhances polarity and metabolic stability, while the trifluoromethoxy group contributes to lipophilicity and electronic effects. The propanamide chain may influence solubility and binding interactions.

Properties

Molecular Formula

C17H19F3N2O4S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H19F3N2O4S2/c1-16(2,3)14(23)21-15-22(12-8-28(24,25)9-13(12)27-15)10-4-6-11(7-5-10)26-17(18,19)20/h4-7,12-13H,8-9H2,1-3H3

InChI Key

MGTNOYDBZMEPFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a dithioester and an amine.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of the thiazole intermediate with a trifluoromethoxyphenyl halide under palladium-catalyzed conditions.

    Oxidation: The thiazole ring is oxidized to introduce the dioxido groups.

    Formation of the Amide: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific targets.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The sulfone group introduces strong electron-withdrawing effects, altering electronic distribution versus thiol-containing analogs.

Substituent Effects

  • Trifluoromethoxy vs. Chlorophenyl/Nitro Groups : The 4-(trifluoromethoxy)phenyl group in the target compound provides a balance of lipophilicity and steric bulk, differing from the electron-withdrawing chlorophenyl () or nitro groups ().
  • Propanamide vs. Hydrazide/Hydroxyl Groups: The 2,2-dimethylpropanamide chain may improve metabolic stability compared to hydrazide () or phenolic hydroxyl () moieties, which are prone to oxidation or hydrolysis.

Physicochemical Properties

Melting Points and Stability

Compound Melting Point (°C) Key Functional Groups
Target Compound Not reported Sulfone, trifluoromethoxy
9f () Data not shown Thiazole, hydrazide
20 () 176 Thiadiazole, hydroxyl
21 () 185 Thiadiazole, NH₂

Inferences: The sulfone group may elevate the target compound’s melting point compared to non-sulfonated analogs due to increased polarity.

Spectroscopic Data

  • IR Spectroscopy :
    • Target compound: Expected strong S=O stretches (~1300–1150 cm⁻¹) absent in analogs like 9f or 20.
    • Compound 20 (): Shows OH (3433 cm⁻¹) and NH (3115 cm⁻¹) stretches, unlike the target’s trifluoromethoxy signals.
  • ¹H-NMR :
    • Trifluoromethoxy group in the target compound would produce distinct deshielding effects compared to chlorophenyl () or nitro groups ().

Biological Activity

N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Tetrahydrothieno[3,4-d][1,3]thiazole ring : This structure contributes to the compound's biological activity.
  • Trifluoromethoxy group : Enhances lipophilicity and may influence receptor interactions.
  • Dioxido moiety : Potentially involved in redox reactions.

The molecular formula is C18H19F3N2O3SC_{18}H_{19}F_3N_2O_3S with a molecular weight of approximately 404.4 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting it may inhibit bacterial growth through interaction with specific enzymes or receptors involved in cell wall synthesis or metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Mechanism of Action : It likely interacts with molecular targets such as enzymes involved in cell proliferation and apoptosis pathways. This interaction can lead to the modulation of signaling cascades that are crucial for cancer cell survival .
  • Case Studies : In vitro studies using cancer cell lines (e.g., LN229 glioblastoma cells) have shown that this compound induces significant cytotoxic effects. Assays indicate that it promotes apoptosis in cancer cells by damaging DNA and disrupting cellular homeostasis .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound's biological activity, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
This compoundContains trifluoromethoxy groupHigh potency against various cancer cell lines
N-[5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-2-carboxamideSimpler thiazole structureLess complex but still exhibits biological activity
2-(trifluoromethyl)benzenesulfonamideContains sulfonamide groupFocused on different therapeutic applications compared to thiazole derivatives

This table highlights the complexity and potential therapeutic applications of this compound compared to other compounds.

Mechanistic Insights

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Molecular docking studies suggest that it binds effectively to target proteins involved in critical cellular processes. This binding may alter enzyme activity or receptor function, leading to downstream effects on cell signaling pathways .

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